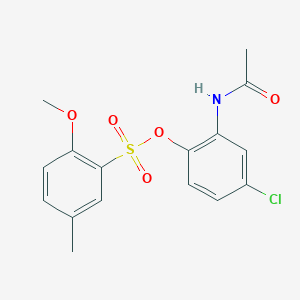
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as MTBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. MTBS has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. The sulfonamide group of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide interacts with the zinc ion in the active site of carbonic anhydrase, disrupting the enzyme's catalytic activity. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been shown to inhibit the activity of other enzymes by binding to their active sites and disrupting their catalytic activity.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are critical for the regulation of acid-base balance in the body. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Inhibition of acetylcholinesterase by 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to a decrease in the activity of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which allows for precise control of enzyme activity. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is also stable and easy to handle, which makes it a convenient tool for studying the effects of sulfonamide derivatives on biological systems. However, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has some limitations for use in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of research is the development of new sulfonamide derivatives with improved specificity and potency. Another area of research is the study of the effects of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide on other enzymes and biological systems. Additionally, research on the use of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide as a therapeutic agent for the treatment of diseases such as glaucoma and epilepsy is ongoing. Overall, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
Métodos De Síntesis
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thioacetamide in the presence of a base. The resulting product is then treated with 2-bromo-1,3-thiazole to form 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. This synthesis method has been optimized and yields high purity 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide that is suitable for scientific research.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamide derivatives in biological systems. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been used to study the effects of sulfonamide derivatives on the activity of other enzymes, such as acetylcholinesterase and urease.
Propiedades
Fórmula molecular |
C11H12N2O3S2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S2/c1-8-3-4-9(16-2)10(7-8)18(14,15)13-11-12-5-6-17-11/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
XSKNVLVJGUGYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)


![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)


![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)